3',5'-Diamino-3',5'-dideoxyadenosine
Description
Historical Context of Dideoxynucleoside Analog Discovery and Early Synthesis
The journey into the world of dideoxynucleoside analogs was significantly propelled by the urgent need for effective antiviral therapies, most notably during the HIV/AIDS pandemic. nih.gov Following the discovery of zidovudine's (AZT) anti-HIV activity, a concerted effort was made to synthesize and evaluate a variety of nucleoside analogs. nih.gov These compounds, which are structurally similar to naturally occurring nucleosides, can interfere with viral replication. Dideoxynucleosides, a specific class of these analogs, lack hydroxyl groups at both the 2' and 3' positions of the sugar moiety. This structural modification is key to their function as chain terminators in viral DNA synthesis. wikipedia.org
Within this context of intense research, various modified nucleosides, including aminonucleosides, were explored. Early work in the 1960s focused on synthesizing analogs of the aminonucleoside derived from puromycin, leading to the creation of compounds like 3'-amino-deoxyguanosine. nih.gov The synthesis of 3',5'-Diamino-3',5'-dideoxyadenosine, also known as 9-(3′,5′-diamino-3′-5′-dideoxy-β-D-ribofuranosyl)adenine, represents a specific development in this field. An efficient synthetic route for this compound has been described, highlighting its accessibility for further research. rsc.org This particular synthesis is noted for its general applicability to other nucleoside bases, providing a foundational method for creating a range of 3',5'-diaminonucleosides. rsc.org
Classification and Significance within the Aminonucleoside and Nucleoside Analog Landscape
This compound is classified as both a dideoxynucleoside and an aminonucleoside analog. As a dideoxynucleoside, it is characterized by the absence of hydroxyl groups at the 3' and 5' positions of the ribose sugar, which are replaced by amino groups. This distinguishes it from deoxyadenosine (B7792050), which is missing a hydroxyl group only at the 2' position. wikipedia.org Nucleoside analogs are a broad class of compounds that mimic natural nucleosides and can be used as therapeutic agents, particularly as antiviral and anticancer drugs. wikipedia.orgnih.gov
The significance of this compound within the aminonucleoside landscape is linked to the biological activities of related compounds. Aminonucleosides, such as the one derived from the antibiotic puromycin, have been studied for their potential as antineoplastic agents. nih.govnih.gov The introduction of amino groups into the sugar moiety of a nucleoside can significantly alter its chemical properties and biological activity. Therefore, this compound is a compound of interest for its potential to exhibit novel biological effects or to serve as a versatile building block in the synthesis of more complex molecules.
Research Trajectory and Evolution of Studies on Modified Adenosine (B11128) Derivatives
The study of adenosine and its derivatives has a rich history, beginning with the discovery of adenosine's physiological effects in the early 20th century. nih.gov The field has since evolved from studying the natural nucleoside to the rational design and synthesis of a vast array of modified adenosine derivatives. This evolution was largely driven by the pursuit of new therapeutic agents. nih.gov
Early research focused on modifications to the sugar moiety, leading to the development of compounds like Vidarabine (Ara-A) and the groundbreaking discovery of dideoxynucleosides for antiviral therapy. nih.govnih.gov The introduction of fluorine and other functional groups to the nucleoside scaffold has also been a significant area of research, aiming to enhance biological activity and stability. nih.govnih.gov More recently, the focus has expanded to include a deeper understanding of the structure-activity relationships of these analogs and the development of highly selective inhibitors for specific enzymes, such as protein methyltransferases. acs.org Furthermore, the discovery and study of naturally occurring modified adenosines, like N6-methyladenosine (m6A) in RNA, have opened new avenues of research into the biological roles of these modifications and their metabolism. mdpi.combiorxiv.org The study of compounds like this compound is a part of this ongoing trajectory, exploring how specific modifications at the 3' and 5' positions can influence the properties and potential applications of adenosine analogs.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₅N₇O₂ | 265.27 | 67313-23-9 |
| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 | 58-61-7 |
| 2'-Deoxyadenosine | C₁₀H₁₃N₅O₃ | 251.24 | 958-09-8 |
| 2',5'-Dideoxyadenosine (B1206784) | C₁₀H₁₃N₅O₂ | 235.24 | 6698-26-6 |
This table presents a comparison of the molecular formula, molecular weight, and CAS number for this compound and other relevant adenosine compounds. wikipedia.orgsigmaaldrich.comcalpaclab.com
Table 2: Classification of Selected Adenosine Analogs
| Compound Name | Modification Type | Position(s) of Modification |
| This compound | Diamino, Dideoxy | 3', 5' |
| 2'-Deoxyadenosine | Deoxy | 2' |
| Cordycepin (3'-Deoxyadenosine) | Deoxy | 3' |
| 2',3'-Dideoxyadenosine (B1670502) | Dideoxy | 2', 3' |
| 3'-Amino-3'-deoxyadenosine (B1194517) | Amino, Deoxy | 3' |
This table categorizes various adenosine analogs based on the type and position of their chemical modifications, illustrating the structural diversity within this class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1,11-12H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHJZHJYUXSQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)N)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 3 ,5 Diamino 3 ,5 Dideoxyadenosine
Total Synthesis and Semisynthesis of 3',5'-Diamino-3',5'-dideoxyadenosine from Precursors
The preparation of this compound can be approached through both total synthesis and semisynthetic modifications of readily available precursors like adenosine (B11128). Semisynthetic routes are often preferred due to the inherent complexity of de novo nucleoside synthesis.
A common strategy involves the conversion of the 3'- and 5'-hydroxyl groups of a protected adenosine derivative into amino groups. This transformation is typically achieved through a series of steps involving activation of the hydroxyl groups, followed by nucleophilic substitution with an azide (B81097) salt, and subsequent reduction to the desired amines. For instance, treatment of a suitably protected adenosine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in pyridine (B92270) selectively activates the primary 5'-hydroxyl group. A subsequent reaction with sodium azide can introduce the azido (B1232118) functionality at the 5'-position. The 3'-hydroxyl group can be converted to an amino group via an intermediate, such as a 3'-azido derivative, which is then reduced.
Key steps in a plausible semisynthetic route from adenosine:
Protection: Protection of the 2'-hydroxyl and the N6-amino group of the adenine (B156593) base.
Activation of 5'-OH: Selective activation of the 5'-hydroxyl group (e.g., tosylation).
Azide Substitution at 5': Nucleophilic displacement with sodium azide to form the 5'-azido derivative.
Inversion and Azide Substitution at 3': Activation of the 3'-hydroxyl group to facilitate an SN2 reaction with an azide source, leading to the inversion of stereochemistry and introduction of the 3'-azido group.
Reduction: Simultaneous reduction of both the 3'- and 5'-azido groups to the corresponding amino groups, often using reagents like hydrogen sulfide, triphenylphosphine (B44618), or catalytic hydrogenation.
Deprotection: Removal of the protecting groups to yield the final product.
Chemoenzymatic Approaches for Selective Modifications
Chemoenzymatic methods offer a powerful tool for the selective modification of nucleosides, often providing high regio- and stereoselectivity that can be challenging to achieve through purely chemical means. nih.govresearchgate.net While specific chemoenzymatic routes to this compound are not extensively documented, the principles of enzymatic catalysis can be applied. For example, hydrolases can be used for the selective deprotection of acyl groups, and kinases can be employed for regioselective phosphorylation. researchgate.net Transaminases or engineered variants could potentially be utilized for the direct conversion of a keto- or hydroxyl- functionality to an amino group, although this application to dideoxynucleosides is still an emerging area of research. The use of enzymes can reduce the number of protection and deprotection steps, leading to more efficient and environmentally benign syntheses. nih.gov
Regioselective Functionalization Strategies
Regioselective functionalization is paramount in the synthesis of this compound to differentiate between the various reactive sites on the adenosine precursor. nih.gov The inherent difference in reactivity between the primary 5'-hydroxyl and the secondary 2'- and 3'-hydroxyl groups is often exploited. The 5'-hydroxyl group is more sterically accessible and can be selectively reacted with bulky reagents like trityl chloride or silyl (B83357) chlorides.
For the introduction of the amino groups, regioselective activation is key. For instance, the 5'-hydroxyl can be selectively tosylated or mesylated. The introduction of the 3'-amino group with the correct stereochemistry often requires an inversion of configuration at the C3' center. This can be achieved by activating the 3'-hydroxyl group and then performing an SN2 displacement with an azide anion. The choice of protecting groups for the 2'-hydroxyl and the exocyclic amino group of adenine is also crucial to prevent unwanted side reactions during the functionalization of the 3' and 5' positions.
Synthesis of N-Substituted and Modified Derivatives
The primary amino groups at the 3' and 5' positions of this compound serve as versatile handles for further derivatization, allowing for the synthesis of a wide range of N-substituted and modified analogues. researchgate.net
Alkyl, Cycloalkyl, and Alkylaryl Derivatives
N-substituted derivatives of this compound can be prepared through reductive amination. researchgate.net This method involves the reaction of the diamino nucleoside with an aldehyde or a ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in a suitable buffer. researchgate.net This approach allows for the introduction of a variety of substituents at the amino positions.
| Reactant (Aldehyde/Ketone) | Resulting N-Substituent |
| Formaldehyde (B43269) | Methyl |
| Acetaldehyde | Ethyl |
| Acetone | Isopropyl |
| Cyclohexanone | Cyclohexyl |
This table presents examples of substituents that can be introduced via reductive amination.
By reacting this compound with different aldehydes or ketones, a library of N-monosubstituted and N,N-disubstituted derivatives can be generated. researchgate.net For example, reaction with formaldehyde can lead to the formation of an oxazolidine (B1195125) ring when reacting with a 3'-amino-3'-deoxyadenosine (B1194517) derivative. researchgate.net
Phosphoramidite (B1245037) Derivatives for Oligonucleotide Synthesis
To incorporate this compound into oligonucleotides, it must first be converted into a phosphoramidite derivative. nih.govumich.edueurofinsgenomics.com This involves the protection of the 3'- and 5'-amino groups, often with base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, to ensure their stability during oligonucleotide synthesis. nih.gov The 2'-hydroxyl group, if present, is also appropriately protected. The key step is the phosphitylation of the available hydroxyl group (typically the 3'-hydroxyl in a 5'-protected nucleoside or vice versa) using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.govumich.edu
The resulting phosphoramidite monomer can then be used in automated solid-phase oligonucleotide synthesis. eurofinsgenomics.com The phosphoramidite chemistry allows for the sequential addition of nucleotide units with high coupling efficiency. eurofinsgenomics.com
General Steps for Phosphoramidite Synthesis:
Protection of the 3'- and 5'-amino groups of this compound.
Protection of the 2'-hydroxyl group (if applicable).
Phosphitylation of the free hydroxyl group to introduce the phosphoramidite moiety. nih.gov
Formation of Oligoadenylate Conjugates Containing this compound
The incorporation of this compound into oligoadenylates can confer unique properties to these biopolymers. nih.gov The amino groups provide sites for conjugation with other molecules, such as labels, drugs, or other oligonucleotides. The synthesis of such conjugates is typically achieved using the phosphoramidite building block of the diamino nucleoside in a standard solid-phase oligonucleotide synthesizer.
Once the oligonucleotide chain is assembled, the amino groups on the incorporated this compound residue can be deprotected and then reacted with a variety of molecules. For instance, they can be coupled with activated esters or isothiocyanates of fluorescent dyes, biotin, or other reporter molecules. This allows for the creation of specifically labeled oligoadenylates for various research and diagnostic applications. The synthesis of 2',5'-oligoadenylate trimers containing 5'-terminal 5'-amino-3',5'-dideoxyadenosine derivatives has been reported. nih.gov
| Conjugation Partner (Functional Group) | Linkage Formed |
| Activated Ester (e.g., NHS ester) | Amide |
| Isothiocyanate | Thiourea |
| Aldehyde (via reductive amination) | Amine |
This table illustrates common conjugation chemistries for modifying the amino groups of the incorporated diamino nucleoside.
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound from adenosine necessitates precise control over stereochemistry at the C3' and C5' positions of the ribose sugar. This is critical as the biological activity of nucleoside analogs is often highly dependent on their stereochemical configuration. The primary strategy to achieve the desired stereochemistry involves a double inversion of configuration at both the 3' and 5' centers through a bimolecular nucleophilic substitution (SN2) mechanism.
A common and effective synthetic route commences with the strategic protection of the reactive groups of adenosine that are not targeted for modification. This typically involves the protection of the 2'-hydroxyl group and the N6-amino group of the adenine base. The 2'-hydroxyl group can be protected with an acyl group, such as an acetyl group, to prevent its participation in subsequent reactions.
Following protection, the key step for introducing the amino functionalities at the 3' and 5' positions is the activation of the corresponding hydroxyl groups to create good leaving groups. This is often achieved by sulfonylation, for instance, by reacting the protected adenosine with tosyl chloride in pyridine to form a 3',5'-ditosyl derivative. This regioselective tosylation of the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups sets the stage for the subsequent nucleophilic substitution.
The introduction of the nitrogen functionalities is then accomplished by reacting the 3',5'-ditosylated intermediate with an azide source, such as sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism, where the azide anion acts as the nucleophile, attacking the carbon atoms bearing the tosylate leaving groups. A crucial aspect of the SN2 reaction is the inversion of stereochemistry at the reaction center. Since the starting adenosine has a specific stereoconfiguration at C3', the nucleophilic attack by the azide ion from the backside of the leaving group results in the inversion of this configuration. The primary C5' position also undergoes substitution to yield the 3',5'-diazido-3',5'-dideoxyadenosine (B14454525) derivative. This diazido intermediate is a key precursor to the final product.
An alternative approach for the introduction of the azide groups is the Mitsunobu reaction. This reaction allows for the direct conversion of the 3'- and 5'-hydroxyl groups to azides with inversion of stereochemistry. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), in the presence of a nitrogen nucleophile like hydrazoic acid (HN₃). The Mitsunobu reaction is known for its mild conditions and its reliability in achieving stereochemical inversion.
The table below summarizes the key transformations and the stereochemical outcomes in a typical synthesis of this compound.
| Step | Reactant | Reagents and Conditions | Product | Stereochemical Outcome at C3' and C5' |
| 1. Protection | Adenosine | Acetic Anhydride, Pyridine | 2'-O-Acetyl-N6-acetyladenosine | Retention |
| 2. Activation | 2'-O-Acetyl-N6-acetyladenosine | Tosyl Chloride, Pyridine | 2'-O-Acetyl-N6-acetyl-3',5'-di-O-tosyladenosine | Retention |
| 3. Azidation | 2'-O-Acetyl-N6-acetyl-3',5'-di-O-tosyladenosine | Sodium Azide, DMF | 9-(2'-O-Acetyl-N6-acetyl-3',5'-diazido-3',5'-dideoxy-β-D-arabinofuranosyl)adenine | Inversion |
| 4. Deprotection & Reduction | 9-(2'-O-Acetyl-N6-acetyl-3',5'-diazido-3',5'-dideoxy-β-D-arabinofuranosyl)adenine | H₂, Pd/C; followed by basic workup | This compound | Inversion (relative to starting adenosine) |
The regioselectivity in this synthetic sequence is primarily controlled by the inherent reactivity of the different hydroxyl groups of the ribose ring and the strategic use of protecting groups. The primary 5'-hydroxyl group is generally more reactive towards sulfonylation than the secondary 2' and 3' hydroxyls. By protecting the 2'-hydroxyl group, the reaction with tosyl chloride can be directed to the 3' and 5' positions.
Biochemical and Molecular Mechanisms of Action of 3 ,5 Diamino 3 ,5 Dideoxyadenosine and Analogs
Interactions with Nucleotide-Metabolizing Enzymes
Adenylyl Cyclase Inhibition and Modulation of Cyclic AMP Pathways
3',5'-Diamino-3',5'-dideoxyadenosine and its analogs, such as 2',5'-dideoxyadenosine (B1206784) (2',5'-ddAdo), are recognized for their significant inhibitory effects on adenylyl cyclase (AC). This enzyme is crucial for the conversion of ATP to cyclic 3',5'-adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates a vast array of cellular responses to external signals. nih.gov The inhibition of AC by these compounds directly leads to a reduction in intracellular cAMP levels, thereby modulating cAMP-dependent signaling pathways. medchemexpress.comtargetmol.com
Research has shown that analogs like 2',5'-ddAdo act as potent, non-competitive inhibitors of adenylyl cyclase. medchemexpress.comtargetmol.com This non-competitive nature suggests that the inhibitor does not bind to the same active site as the substrate (ATP) but rather to a distinct regulatory site. nih.gov Specifically, these inhibitors are known to interact with the "P-site" of the enzyme. medchemexpress.comtargetmol.comnih.gov The inhibitory effect can vary between different isoforms and preparations of the enzyme. For instance, the IC₅₀ value for 2',5'-ddAdo is approximately 3 µM for detergent-solubilized rat brain membranes, while it is 45 µM for the purified bovine brain enzyme. sigmaaldrich.com
The modulation of cAMP pathways by these inhibitors has been observed in various cellular contexts. In HEK293 cells, 2',5'-dideoxyadenosine has been shown to be an effective and potent AC inhibitor. nih.gov Furthermore, in aortic smooth muscle cells, the cAMP-adenosine pathway is involved in nitric oxide synthesis, highlighting the broader physiological implications of modulating cAMP levels. nih.gov The inhibition of AC can also prevent excessive signaling through pathways like the β-adrenergic receptor system, which is crucial in cardiac function. capes.gov.br
Analogs of this compound, particularly phosphorylated derivatives, have demonstrated even greater potency. For example, 2',5'-dideoxyadenosine 3'-triphosphate (2',5'-dideoxy-3'-ATP) is an extremely potent non-protein synthetic regulator of adenylyl cyclases, with an IC₅₀ of approximately 40 nM. nih.gov Similarly, 2',5'-dideoxyadenosine 3'-tetraphosphate (2',5'-dd-3'-A4P) is also a powerful inhibitor. sigmaaldrich.com These findings underscore the critical role of the 3'-position in the inhibitory activity of these adenosine (B11128) analogs.
Table 1: Inhibitory Potency of 2',5'-Dideoxyadenosine Analogs on Adenylyl Cyclase
| Compound | IC₅₀ | Enzyme Source/System | Reference |
|---|---|---|---|
| 2',5'-Dideoxyadenosine (2',5'-ddAdo) | 3 µM | Detergent-solubilized rat brain membranes | sigmaaldrich.com |
| 2',5'-Dideoxyadenosine (2',5'-ddAdo) | 45 µM | Purified bovine brain enzyme | sigmaaldrich.com |
| 2',5'-Dideoxy-3'-ATP | ~40 nM | Brain adenylyl cyclases | nih.gov |
| 2',5'-dd-3'-A4P | ~7 nM | Adenylyl cyclases | sigmaaldrich.com |
Nucleic Acid Polymerase (DNA, RNA, Reverse Transcriptase) Interactions
While the primary focus of research on this compound analogs has been on adenylyl cyclase, their structural similarity to natural nucleosides suggests potential interactions with nucleic acid polymerases. Dideoxynucleosides, as a class, are well-known for their ability to act as chain terminators in DNA synthesis. The absence of a 3'-hydroxyl group, a key feature of dideoxynucleosides, prevents the formation of the phosphodiester bond necessary for elongating the nucleic acid chain.
Analogs such as 2',3'-dideoxyadenosine (B1670502) (ddA) are potent inhibitors of reverse transcriptase, the enzyme used by retroviruses like HIV to convert their RNA genome into DNA. sigmaaldrich.com This inhibitory action is a cornerstone of antiretroviral therapy. While direct and extensive studies on this compound's interaction with a wide range of polymerases are less common in the provided context, the fundamental structural feature of being a dideoxyadenosine analog strongly implies a potential for such interactions. The replacement of the 3'-hydroxyl with an amino group would similarly preclude phosphodiester bond formation, suggesting a role as a potential chain terminator for DNA polymerases and reverse transcriptases. Further research is necessary to fully elucidate the specific inhibitory profile of this compound against various nucleic acid polymerases.
Nucleoside Kinase and Phosphorylase Substrate/Inhibitor Characteristics
For nucleoside analogs to exert their effects, particularly as inhibitors of polymerases, they often need to be phosphorylated to their active triphosphate form within the cell. This conversion is carried out by nucleoside kinases. Therefore, the efficiency with which this compound can act as a substrate for these kinases is a critical determinant of its biological activity in this context.
Substrate Mimicry and Competitive Inhibition Mechanisms
The molecular mechanism of action for many nucleoside analogs, including those related to this compound, often involves substrate mimicry. By resembling endogenous nucleosides, these compounds can bind to the active sites of enzymes that metabolize or utilize nucleotides.
In the context of adenylyl cyclase inhibition, while the primary mechanism for analogs like 2',5'-ddAdo is non-competitive P-site inhibition, the potential for competitive inhibition at the substrate-binding site cannot be entirely dismissed, especially for phosphorylated derivatives. nih.gov For instance, adenylyl cyclases can be competitively inhibited by substrate analogs. sigmaaldrich.com
The concept of substrate mimicry is more directly applicable to the potential interactions with nucleic acid polymerases. If phosphorylated, this compound triphosphate would mimic deoxyadenosine (B7792050) triphosphate (dATP), the natural substrate for DNA synthesis. This mimicry would allow it to be incorporated into a growing DNA chain. However, due to the lack of a 3'-hydroxyl group, it would then act as a chain terminator, competitively inhibiting the further incorporation of natural deoxynucleotides.
Pro-nucleotide strategies, where phosphoryl groups are chemically masked to improve cell permeability, have been developed for adenylyl cyclase inhibitors. researchgate.net These pro-nucleotides are designed to release the active phosphorylated inhibitor inside the cell, which can then act non-competitively. researchgate.net
Biological Activities and Cellular Impact in Research Models
Antimicrobial Efficacy in In Vitro and In Vivo Animal Models
There is currently a lack of available scientific literature on the antimicrobial properties of 3',5'-Diamino-3',5'-dideoxyadenosine.
Antibacterial Spectrum and Inhibition of Bacterial DNA Synthesis
No studies were identified that investigated the antibacterial spectrum of this compound or its potential to inhibit bacterial DNA synthesis.
Antiviral Activity against Retroviruses and Other Viruses in Cell Culture
Specific research detailing the antiviral activity of this compound against retroviruses or other viral strains in cell culture models is not presently available in the public domain.
Antiprotozoal and Antifungal Investigations in Model Organisms
Investigations into the potential antiprotozoal and antifungal efficacy of this compound in model organisms have not been reported in the accessible scientific literature.
Influence on Cell Proliferation and Metabolic Processes in Cultured Cell Lines
Detailed studies concerning the influence of this compound on the proliferation and metabolic pathways of cultured cell lines are not currently available.
Modulation of Gene Expression and Cellular Signaling Cascades in Experimental Systems
There is no available research data on the effects of this compound on gene expression or its ability to modulate cellular signaling cascades in experimental models.
Further research is required to elucidate the potential biological activities and cellular impacts of this specific compound.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Sugar Ring Modifications (Dideoxy and Amino Substitutions) on Activity
The sugar moiety of a nucleoside analog is a key factor in its pharmacological profile, influencing its recognition by enzymes and receptors. The defining features of 3',5'-Diamino-3',5'-dideoxyadenosine are the absence of hydroxyl groups at the 3' and 5' positions (dideoxy) and their replacement with amino groups.
The "dideoxy" nature of the sugar ring is a significant modification. In many biological processes, the 3'-hydroxyl group of a nucleoside is essential for forming phosphodiester bonds during nucleic acid synthesis. Its absence, as seen in dideoxynucleosides like 2',3'-dideoxyadenosine (B1670502), often leads to chain termination, a mechanism famously exploited by antiviral drugs. For instance, analogs such as 2',5'-dideoxyadenosine (B1206784) 3'-polyphosphates have been identified as potent inhibitors of adenylyl cyclases. mdpi.com The inhibitory potency often follows a pattern where dideoxy analogs are more powerful than their single-deoxy counterparts. nih.gov
Table 1: Effect of Sugar Modifications on Adenosine (B11128) Analog Activity
| Compound/Modification | Key Structural Feature(s) | Observed Biological Effect |
|---|---|---|
| 2',5'-dideoxyadenosine 3'-triphosphate | Lacks 2' and 5' hydroxyls; 3'-triphosphate | Potent inhibitor of adenylyl cyclase (IC₅₀ ≈ 40 nM) mdpi.com |
| 2',5'-dideoxyadenosine 3'-tetraphosphate | Lacks 2' and 5' hydroxyls; 3'-tetraphosphate | More potent adenylyl cyclase inhibitor than the 3'-triphosphate analog (IC₅₀ = 9.3 nM) nih.gov |
Influence of Adenine (B156593) Base Moiety Derivatization on Biological Effects
The adenine base serves as a primary recognition element for many enzymes and receptors. Modifying this purine (B94841) ring system is a common strategy to fine-tune the biological activity and selectivity of adenosine analogs. While specific derivatization studies on the adenine portion of this compound are not extensively documented in publicly available literature, SAR studies on related adenosine receptor ligands provide valuable insights.
For example, in the development of adenosine A3 receptor (A3AR) agonists, modifications at the N⁶ and C2 positions of the adenine ring have been shown to dramatically influence potency and signaling bias. nih.gov Attaching bulky or extended groups, such as arylethynyl substituents, can shift the compound's activity profile, favoring certain downstream signaling pathways over others. nih.gov Similarly, studies on non-nucleoside inhibitors of adenosine deaminase have shown that replacing parts of the core structure that mimics the adenine base can lead to highly potent and bioavailable inhibitors. drugbank.com
In a study of related 5'-deoxy-adenosine derivatives, modifications to the adenine base were critical for achieving high binding affinity to the A3AR. nih.gov These findings collectively suggest that the adenine moiety of this compound is a viable and sensitive site for derivatization to alter its biological effects.
Stereochemical Determinants of Biological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug and its biological target. The sugar ring of a nucleoside is chiral, and the specific spatial orientation of its substituents can lead to significant differences in biological activity between stereoisomers.
A compelling example of this principle is seen in studies of DNAzymes modified with 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cdA), a structurally constrained adenosine analog. The introduction of the R-stereoisomer (RcdA) at a specific position in the DNAzyme's catalytic loop resulted in a strong inhibitory effect on its RNA-cleaving activity. mdpi.com In contrast, the S-stereoisomer (ScdA) at the same position had a much weaker inhibitory effect. mdpi.com This demonstrates that even subtle changes in the spatial arrangement of the sugar-base linkage can profoundly impact biological function, likely by altering the local conformation required for catalytic activity. mdpi.com Although this study does not use this compound directly, it powerfully illustrates the universal importance of stereochemistry in nucleoside analog function. Therefore, the specific stereoconfiguration of the amino groups at the 3' and 5' positions of this compound is expected to be a crucial determinant of its biological potency and target selectivity.
Rational Design of Analogs for Enhanced Target Specificity
Rational drug design aims to create new molecules with improved therapeutic properties based on an understanding of the biological target. nih.govresearchgate.net For nucleoside analogs like this compound, this process involves modifying the structure to increase affinity for the desired target while minimizing interaction with off-target proteins.
A key strategy is to exploit structural differences between the active sites of various enzymes or receptors. For instance, in designing selective A3 adenosine receptor (A3AR) ligands, researchers have synthesized derivatives of 5'-deoxy-adenosine, comparing them to related 4'-thionucleosides. nih.gov By replacing the sulfur atom in the sugar ring with oxygen, they observed enhanced agonistic activity, demonstrating how a single atom change, guided by rational design, can modulate the biological response. nih.gov
Structure-based drug design (SBDD) is a powerful approach where the three-dimensional structure of the target protein is used to guide the design of inhibitors. drugbank.com This method has been successfully used to develop potent and orally bioavailable non-nucleoside inhibitors of adenosine deaminase (ADA). drugbank.com By analyzing the crystal structure of an inhibitor bound to ADA, researchers could rationally modify the inhibitor to better fit the enzyme's active site, leading to improved potency and pharmacokinetic properties. drugbank.com These principles are directly applicable to the design of analogs of this compound to enhance its specificity for a given biological target.
Computational Chemistry and Molecular Modeling for SAR Prediction and Validation
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing researchers to predict and rationalize the SAR of a compound series before undertaking extensive synthesis. researchgate.net Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into how a molecule like this compound might bind to its target.
Molecular modeling studies on A3 adenosine receptor agonists have been used to understand why certain structural modifications lead to biased agonism—the ability of a ligand to selectively activate certain signaling pathways. nih.gov These models suggested that extended substituents at the C2 position of the adenine base could induce a specific conformational change in the receptor, explaining the observed signaling bias. nih.gov
In another example, molecular modeling was used to define the common pharmacophore elements for pyridine (B92270) and dihydropyridine (B1217469) derivatives acting as A3AR antagonists. nih.govnih.gov These computational models helped explain why certain structural changes, such as substituting an ester with a thioester, enhanced binding affinity. nih.govnih.gov Such computational approaches could be powerfully applied to this compound and its derivatives to predict modifications that would enhance target binding and to validate experimental SAR data, thereby accelerating the design of more effective and selective analogs.
Analytical and Methodological Approaches in Research on 3 ,5 Diamino 3 ,5 Dideoxyadenosine
Chromatographic Techniques for Isolation, Purification, and Analysis
Chromatographic methods are indispensable for separating 3',5'-Diamino-3',5'-dideoxyadenosine from complex mixtures, such as reaction syntheses or biological extracts, and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the foremost technique used for the analysis of nucleoside analogs. nih.govnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): This technique is central to both the purification and analytical assessment of adenosine (B11128) derivatives. nih.gov For compounds like this compound, several HPLC modes are applicable.
Reverse-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov Methods developed for similar compounds, such as 2',3'-dideoxyadenosine (B1670502) and 2',3'-dideoxyinosine, often use a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to achieve optimal separation of the target compound from impurities and related substances. chromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that is particularly effective for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. A specific HPLC-MS/MS method for the related metabolite 2',3'-dideoxyadenosine-5'-triphosphate (ddA-TP) successfully used a HILIC column for separation from cell homogenates. nih.govresearchgate.net
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is useful for purifying charged species from complex biological samples, such as isoenzymes involved in adenosine metabolism. nih.gov Given the two amino groups, this compound would be amenable to cation-exchange chromatography.
Detection is commonly achieved using UV spectrophotometry, as the adenine (B156593) ring has a strong absorbance maximum around 260 nm. nih.govsielc.com For more sensitive and specific detection, especially in complex biological matrices, HPLC is coupled with mass spectrometry (MS). nih.govresearchgate.net
| Chromatographic Mode | Stationary Phase Example | Typical Mobile Phase | Detection Method | Primary Application |
|---|---|---|---|---|
| Reverse-Phase (RP-HPLC) | C18 | Water/Acetonitrile or Methanol with buffer (e.g., H₃PO₄, Acetate) nih.govsielc.com | UV (260 nm), MS | Purity analysis, Quantification |
| Hydrophilic Interaction (HILIC) | Amide, Silica | High Acetonitrile with aqueous buffer | MS/MS nih.govresearchgate.net | Analysis of polar metabolites in biological samples |
| Ion-Exchange (IEC) | Cation-Exchanger (e.g., Sulfonic acid) | Aqueous buffer with increasing salt concentration or pH gradient | UV (260 nm) | Preparative isolation from charged molecules nih.gov |
Spectroscopic Methods for Structural Confirmation and Characterization in Research
Following isolation, spectroscopic methods are employed to unequivocally confirm the molecular structure of this compound. These techniques provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound with high accuracy. When coupled with HPLC (HPLC-MS), it provides a powerful tool for identifying the compound in a mixture. nih.gov Tandem mass spectrometry (MS/MS) involves selecting the parent ion and fragmenting it to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint for definitive identification. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is primarily used for quantification due to the strong and characteristic absorbance of the purine (B94841) ring system. nih.govsielc.com It can also provide preliminary structural evidence.
Circular Dichroism (CD): CD spectroscopy is valuable for studying the conformation of chiral molecules. It can be used to observe conformational changes in target macromolecules (like enzymes) upon the binding of a ligand such as this compound. nih.gov
| Method | Information Obtained | Primary Use in Research |
|---|---|---|
| Mass Spectrometry (MS/MS) | Molecular weight and fragmentation pattern nih.govresearchgate.net | Structural confirmation and identification in complex mixtures |
| NMR Spectroscopy (1D & 2D) | Precise atomic connectivity and 3D structure | Unambiguous structural elucidation |
| UV-Vis Spectroscopy | Light absorbance at specific wavelengths sielc.com | Quantification and purity checks |
| Circular Dichroism (CD) | Conformational information of chiral molecules nih.gov | Studying ligand-induced conformational changes in biomolecules |
Biochemical Assays for Enzyme Kinetics and Ligand Binding Studies
To understand the biological activity of this compound, researchers use various biochemical assays to measure its interaction with specific proteins, particularly enzymes.
Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor (e.g., of adenylyl cyclases or polymerases), its potency is determined using kinetic assays. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. From this data, key parameters like the half-maximal inhibitory concentration (IC₅₀) can be calculated. nih.gov For example, the inhibition of adenylyl cyclase by the related compound β-L-2',3'-dd-5'-ATP was determined to be competitive with respect to the substrate, with an IC₅₀ of approximately 24 nM. nih.gov
Ligand Binding Assays: These assays directly measure the affinity of the compound for its target protein. A common approach involves using a radiolabeled version of the ligand (or a known competing ligand) and measuring its binding to membranes or purified protein. nih.govnih.gov In studies of 2',5'-dideoxyadenosine (B1206784), high-affinity binding sites were identified in brain membranes using a tritiated version of the compound ([³H]2',5'-dideoxyadenosine). nih.gov Competition binding experiments, where the ability of the unlabeled this compound to displace the radiolabeled ligand is measured, allow for the determination of its binding affinity (Kᵢ). nih.gov
Cell-Based Assays for Evaluating Biological Responses and Cellular Uptake
Cell-based assays bridge the gap between biochemical activity and physiological effects by evaluating the compound's behavior in a living system.
Cellular Uptake and Metabolism: To exert a biological effect, the compound must typically enter the cell. Cellular uptake studies often use a labeled form of the compound (e.g., radiolabeled) to track its transport across the cell membrane over time. nih.gov Once inside, the compound may be metabolized. For instance, studies on 5'-deoxyadenosine (B1664650) showed it was rapidly cleaved to adenine by extracts from several cell lines. nih.gov Analytical methods like HPLC-MS/MS are then used to separate and quantify the parent compound and its metabolites from cell lysates, providing a picture of its intracellular fate and stability. nih.govresearchgate.net
Biological Response Assays: These assays measure the functional consequence of the compound's interaction with its cellular target. For example, if this compound targets adenylyl cyclase, a relevant assay would measure the intracellular levels of cyclic AMP (cAMP) in cells treated with the compound. A decrease in cAMP levels would indicate an inhibitory effect. Other assays could measure downstream effects such as changes in gene expression, cell proliferation, or apoptosis, depending on the pathway being investigated.
Isotopic Labeling for Metabolic and Mechanistic Investigations
Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound and for elucidating the mechanisms of enzyme-catalyzed reactions. monash.edu Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ³²P) are incorporated into the structure of this compound.
Metabolic Tracing: Labeled compounds are administered to cells or organisms, and analytical techniques like MS or NMR are used to track the label as it is incorporated into various metabolites. monash.edueurisotop.com This allows researchers to map the metabolic pathways the compound enters. For example, [¹⁵N₅]-2'-deoxyadenosine was used as a tracer to monitor its metabolic conversion and incorporation into DNA in human cells. nih.gov This approach can distinguish between the administered compound and its downstream products, providing a dynamic view of its metabolic processing. eurisotop.com
Mechanistic Studies: Isotope effects can reveal details about the transition state of an enzyme-catalyzed reaction. The kinetic isotope effect (KIE) is the change in the reaction rate that occurs when an atom in the substrate is replaced with one of its heavier isotopes. nih.govresearchgate.net For instance, using deuterium-labeled substrates for diamine oxidase helped demonstrate that the enzyme stereospecifically cleaves a specific C-H bond during its catalytic cycle. nih.gov A similar approach could be used with a labeled version of this compound to probe its interaction with a target enzyme at the atomic level.
Ligand Binding: Radioisotopes like ³²P or ³H are frequently used to create high-sensitivity probes for binding assays. For example, β-L-2',3'-dd-[β-³²P]5'-ATP was synthesized and used to develop a reversible binding assay for adenylyl cyclases. nih.gov
| Isotope | Detection Method | Research Application | Example from Related Research |
|---|---|---|---|
| ²H (Deuterium) | Mass Spectrometry | Kinetic isotope effect (KIE) studies for enzyme mechanism nih.gov | Studying the mechanism of diamine oxidase nih.gov |
| ¹³C, ¹⁵N | Mass Spectrometry, NMR | Metabolic flux analysis, tracing metabolic fate monash.edunih.gov | Tracing the fate of [¹⁵N₅]-2'-deoxyadenosine in human cells nih.gov |
| ³H (Tritium) | Scintillation Counting | High-sensitivity ligand binding assays, cellular uptake nih.gov | Binding studies of [³H]2',5'-dideoxyadenosine to brain membranes nih.gov |
| ³²P | Scintillation Counting, Autoradiography | Labeling of nucleotide phosphates for kinase and cyclase assays nih.gov | Synthesis of β-L-2',3'-dd-[β-³²P]5'-ATP for adenylyl cyclase binding nih.gov |
Future Research Directions and Emerging Applications
Development of Novel Research Probes and Chemical Tools
The dual amino functionalities of 3',5'-Diamino-3',5'-dideoxyadenosine make it an exemplary candidate for the development of sophisticated research probes. These amino groups serve as convenient chemical handles for the attachment of various reporter molecules, such as fluorescent dyes, biotin, or affinity tags. nih.gov This adaptability is crucial for creating tools to investigate complex biological processes.
For instance, by attaching fluorescent dyes, the compound can be converted into a probe for fluorescence resonance energy transfer (FRET) studies, which can monitor conformational changes in DNA or proteins in real-time. nih.gov Such probes could be used to investigate the dynamics of DNA-protein interactions or the assembly of macromolecular complexes. nih.gov The synthesis of nucleoside analogues with modifications to the sugar moiety is a well-established strategy for creating molecular probes with enhanced properties, and the diamino structure of this compound provides a robust starting point for such endeavors. rsc.orgnumberanalytics.com The ability to attach two different molecules to the 3' and 5' positions could allow for the creation of bifunctional probes, capable of simultaneous detection and modulation of biological targets.
Exploration of New Biological Targets and Uncharted Pathways
While the precise biological targets of this compound are not fully elucidated, research on related dideoxyadenosine analogues provides a roadmap for future investigations. A primary area of interest is the metabolism of this modified nucleoside within the cell. acs.org Like other nucleoside analogues, it must be phosphorylated by cellular kinases to exert biological activity. nih.gov Understanding which nucleoside kinases recognize and process this compound is a critical first step. The structural modifications could lead to selective inhibition or interaction with specific kinases, potentially uncovering novel regulatory roles.
Furthermore, related adenosine (B11128) derivatives are known to interact with key signaling pathways. For example, 2',5'-dideoxyadenosine (B1206784) 3'-polyphosphates are potent inhibitors of adenylyl cyclases, enzymes central to cyclic AMP (cAMP) signaling. nih.gov It is plausible that this compound or its phosphorylated metabolites could also modulate adenylyl cyclase activity or other components of G-protein coupled receptor (GPCR) signaling, such as P2Y receptors. nih.gov The turnover of modified RNAs releases modified nucleosides, and investigating how cells process or degrade this compound could reveal new metabolic or clearance pathways designed to prevent the unwanted incorporation of modified nucleosides into new RNA. plantae.orgnih.gov The unique diamino structure might lead it down uncharted metabolic routes or enable it to interact with previously unknown protein targets, opening new avenues for biological research. plantae.org
Advancements in Stereoselective and Efficient Synthetic Strategies
The synthesis of nucleoside analogues with specific stereochemistry is a significant challenge in organic chemistry. rsc.orgresearchgate.net Developing efficient and stereoselective synthetic routes to this compound and its derivatives is crucial for enabling its use in research and biotechnology. Current strategies often start from naturally occurring nucleosides like adenosine and involve multiple steps of protection, modification, and deprotection. pageplace.de
Recent advances focus on chemoenzymatic methods, which utilize enzymes to achieve high regio- and stereoselectivity, offering a more environmentally friendly alternative to traditional chemical synthesis. researchgate.nettandfonline.com The stereospecific synthesis of related diamino-dideoxy sugars has been demonstrated, providing a foundation for application to adenosine analogues. nih.govdigitellinc.com Future research will likely focus on optimizing these multi-step syntheses and exploring novel catalytic methods to improve yield and stereochemical control. This includes the development of cascade reactions where multiple transformations occur in a single pot, significantly improving efficiency. tandfonline.com
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Advantages | Challenges | Key Reactions |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established, versatile for various modifications. pageplace.de | Often requires multiple protection/deprotection steps, may have lower stereoselectivity. nih.gov | Mitsunobu reaction, reductive amination, azide (B81097) reduction. |
| Chemoenzymatic Synthesis | High regio- and stereoselectivity, milder reaction conditions, environmentally friendly. researchgate.net | Enzyme substrate specificity can be limiting, scalability can be an issue. tandfonline.com | Enzymatic transglycosylation, kinase-mediated phosphorylation. |
| Convergent Synthesis | Potentially shorter routes, modular assembly. | Requires synthesis of complex, pre-functionalized sugar and base fragments. | Glycosylation reactions (e.g., Vorbrüggen). rsc.org |
Potential in Biotechnology and Biosensor Development (non-biomedical)
Beyond its biological implications, this compound holds significant promise for non-biomedical applications in biotechnology and biosensor development. The two primary amino groups are ideal for covalent immobilization onto sensor surfaces, a key step in the fabrication of robust electrochemical and optical biosensors. nih.govmdpi.comnih.gov
This compound could serve as a molecular anchor for attaching nucleic acid probes to electrode surfaces made of materials like gold. nih.gov Such a sensor could be used for the highly specific detection of complementary DNA or RNA sequences in environmental or industrial samples. The ability to control the orientation and density of the immobilized probe is critical for sensor performance, and the defined structure of this diamino nucleoside offers advantages in achieving this. nih.gov Furthermore, the amino groups can be used to conjugate with other molecules, such as fluorescent reporters, to create novel sensing platforms. For instance, it could be integrated into systems for detecting specific ions or small molecules by linking it to fluorescent proteins or dyes that respond to target binding. nih.govacs.org
Table 2: Potential Applications in Biotechnology and Biosensors
| Application Area | Principle | Potential Role of this compound |
|---|---|---|
| Nucleic Acid Biosensors | Immobilization of a single-stranded DNA/RNA probe to detect a complementary target sequence. mdpi.com | Serves as a stable, orientable anchor for covalent attachment of the probe to a sensor chip (e.g., gold electrode). nih.gov |
| Affinity Chromatography | Immobilization of a ligand to purify specific binding partners from a complex mixture. | Acts as the scaffold to attach a specific ligand (e.g., ATP analogue) to a solid support for purifying nucleotide-binding proteins. |
| Fluorescent Probes | Covalent attachment of a fluorophore to a molecule for detection and imaging. nih.gov | The amino groups provide sites for conjugation with fluorescent dyes for use in various assays, such as flow cytometry or microscopy. acs.org |
| DNA-Encoded Libraries | Synthesis of large libraries of compounds, each tagged with a unique DNA barcode. | Can be used as a unique, non-standard building block within the chemical structure, with the amino groups available for further diversification. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3',5'-Diamino-3',5'-dideoxyadenosine (3',5'-DA-ddA), and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis of 3',5'-DA-ddA involves sequential substitution of hydroxyl groups with amino groups. A validated route for analogous compounds (e.g., 3',5'-diamino-3',5'-dideoxythymidine) includes:
- Step 1: Selective protection of reactive sites to prevent side reactions.
- Step 2: Mitsunobu reaction or nucleophilic substitution to replace hydroxyl groups with azide intermediates.
- Step 3: Reduction of azides to amines using Staudinger or catalytic hydrogenation.
- Step 4: Deprotection and purification via column chromatography or HPLC .
- Yield optimization requires monitoring reaction kinetics and using anhydrous conditions to avoid hydrolysis. Purity (>99%) is confirmed via HPLC with UV detection at 260 nm .
Q. How does 3',5'-DA-ddA interact with nucleotide-processing enzymes compared to other dideoxy nucleosides?
- Methodological Answer : Enzymatic assays (e.g., reverse transcriptase or DNA polymerase inhibition) are critical. For example:
- Use in vitro primer extension assays with radiolabeled dNTPs (e.g., ³²P-dATP) to assess chain termination efficiency.
- Compare inhibition constants (Ki) of 3',5'-DA-ddA against 2',3'-dideoxyadenosine (ddA) and 2',5'-dideoxyadenosine.
- The amino groups may reduce steric hindrance, enhancing binding to enzymes like adenylate cyclase or HIV reverse transcriptase .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported metabolic stability of 3',5'-DA-ddA across cell models?
- Methodological Answer : Discrepancies arise from cell-type-specific phosphatase activity or transport efficiency. To resolve this:
- Perform LC-MS/MS quantification of intracellular metabolites (e.g., mono-/di-/triphosphates) in primary vs. immortalized cells.
- Use kinase inhibitors (e.g., deoxycytidine kinase inhibitors) to identify rate-limiting phosphorylation steps.
- Cross-reference with radiolabeled tracer studies (³H- or ¹⁴C-3',5'-DA-ddA) in hepatocyte models to assess hepatic clearance .
Q. How can 3',5'-DA-ddA be applied in designing transition metal complexes for catalytic or structural studies?
- Methodological Answer : The diamine motif enables chelation of metal ions (e.g., Cu²⁺, Zn²⁺). Key steps include:
- Synthesize Schiff base ligands by condensing 3',5'-DA-ddA with salicylaldehyde derivatives.
- Characterize complexes using X-ray crystallography and EPR spectroscopy to confirm geometry and redox activity.
- Test catalytic efficiency in asymmetric synthesis (e.g., Diels-Alder reactions) or DNA cleavage assays .
Q. What are the challenges in validating 3',5'-DA-ddA as a selective adenylyl cyclase inhibitor without off-target effects?
- Methodological Answer : Off-target binding to purinergic receptors or other kinases is common. Mitigation strategies:
- Use CRISPR-engineered adenylyl cyclase (AC) knockout cells to isolate AC-specific effects.
- Perform competitive binding assays with fluorescent probes (e.g., MANT-GTPγS) to quantify AC inhibition.
- Compare dose-response curves in cAMP accumulation assays (e.g., ELISA) across AC isoforms (AC1–AC9) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on 3',5'-DA-ddA’s autophagy-inducing effects in neuronal vs. cancer cells?
- Methodological Answer : Cell-specific differences in cAMP signaling or lysosomal pH may explain contradictions. To clarify:
- Measure autophagic flux via tandem LC3-GFP/RFP reporters under nutrient-deprived vs. replete conditions.
- Correlate with intracellular cAMP levels (using FRET-based biosensors) and mTOR pathway activation (via phospho-S6K Western blotting).
- Validate in 3D spheroid models to mimic tissue-level heterogeneity .
Experimental Design Considerations
Q. What protocols ensure stability of 3',5'-DA-ddA in long-term biochemical assays?
- Methodological Answer : Degradation via hydrolysis or oxidation is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
